3-Chloro-4-ethynyl-1,1'-biphenyl
Description
3-Chloro-4-ethynyl-1,1'-biphenyl is a substituted biphenyl compound featuring a chlorine atom at the 3-position and an ethynyl (acetylene) group at the 4-position of one benzene ring. The biphenyl backbone consists of two connected benzene rings, and the introduction of these substituents significantly alters its physicochemical and biological properties. This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to its structural uniqueness .
Properties
Molecular Formula |
C14H9Cl |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-chloro-1-ethynyl-4-phenylbenzene |
InChI |
InChI=1S/C14H9Cl/c1-2-11-8-9-13(10-14(11)15)12-6-4-3-5-7-12/h1,3-10H |
InChI Key |
TUYWUBQBFQZCLY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=C(C=C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following biphenyl derivatives are structurally or functionally analogous to 3-chloro-4-ethynyl-1,1'-biphenyl:
| Compound | Substituents | Key Functional Groups |
|---|---|---|
| Biphenyl | None | Unsubstituted biphenyl |
| 4-Chlorobiphenyl | Chlorine at 4-position | Halogen (Cl) |
| Biphenyl oxide | Oxygen bridge | Ether linkage |
| 3-Chloro-4-fluoro-1,1'-biphenyl | Cl at 3, F at 4 | Halogens (Cl, F) |
| This compound | Cl at 3, ethynyl at 4 | Halogen (Cl), alkyne (C≡CH) |
Key Observations :
- Halogen vs.
- Reactivity: The ethynyl group is more reactive toward cross-coupling reactions (e.g., Sonogashira) compared to halogens, enabling applications in polymer or drug synthesis.
Physicochemical Properties
Data from biphenyl analogs (Table 1):
Analysis :
- Vapor Pressure : The chlorine and ethynyl substituents reduce volatility compared to unsubstituted biphenyl, aligning with trends observed in halogenated aromatics .
Environmental Degradation and Toxicity
- Biphenyl : Degrades efficiently (>90%) via microbial action in biopiles within 4–5 months .
- This compound : Predicted slower degradation due to chlorine’s electron-withdrawing effects and ethynyl’s steric hindrance, reducing microbial accessibility. Toxicity may increase due to persistent metabolites.
PBT (Persistence, Bioaccumulation, Toxicity) Assessment
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